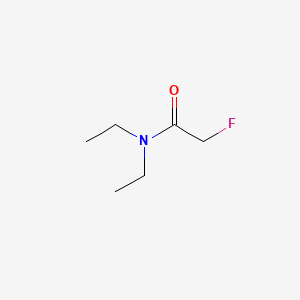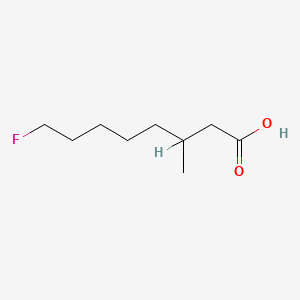![molecular formula C20H27N7O7 B13419147 (2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant biochemical and pharmacological properties. This compound is known for its role in various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:
Protection of Amino Groups: The amino groups are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected intermediates are coupled using reagents like carbodiimides or other coupling agents.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and processes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid: This compound is unique due to its specific structure and functional groups.
Other Pteridine Derivatives: Compounds with similar pteridine cores but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H27N7O7 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H27N7O7/c1-27-12(9-23-17-20(27,34)18(33)26-19(21)25-17)8-22-11-4-2-10(3-5-11)15(30)24-13(16(31)32)6-7-14(28)29/h2-5,12-13,17,22-23,34H,6-9H2,1H3,(H,24,30)(H,28,29)(H,31,32)(H3,21,25,26,33)/t12?,13-,17?,20?/m0/s1 |
InChI Key |
AJYIEWFPZSIICD-LQZRMZRBSA-N |
Isomeric SMILES |
CN1C(CNC2C1(C(=O)NC(=N2)N)O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN1C(CNC2C1(C(=O)NC(=N2)N)O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


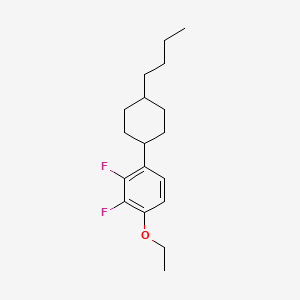
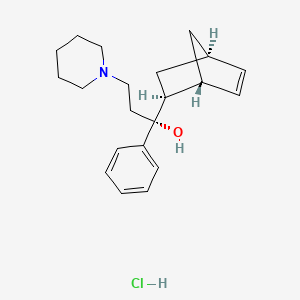
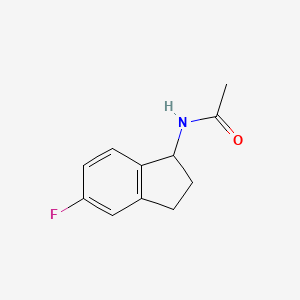
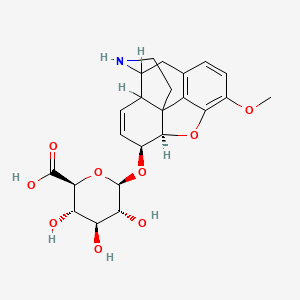
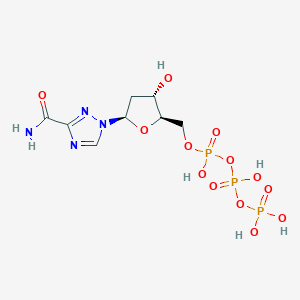
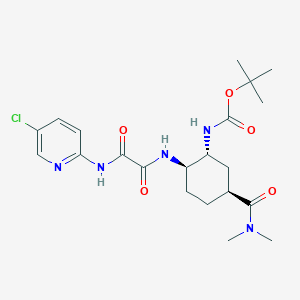

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
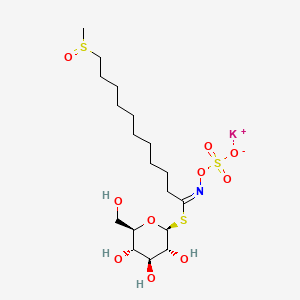
![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
